3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-3-8-24-19(25)17-16(13-4-6-14(21)7-5-13)11-27-18(17)23-20(24)28-10-15-9-26-12(2)22-15/h3-7,9,11H,1,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHMICXXGEOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions that integrate various functional groups. The target compound can be synthesized via a one-pot reaction involving thieno[2,3-d]pyrimidin-4(3H)-one derivatives and suitable substituents. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidinone Core : Initial reactions involve the cyclization of appropriate precursors such as thiophene derivatives with pyrimidine moieties.
- Alkylation : The introduction of the allyl group and other substituents (e.g., 4-chlorophenyl and 2-methylthiazol) occurs through nucleophilic substitution reactions.
- Thioether Formation : The methylthiazol group is introduced via thioether formation, enhancing the compound's biological profile.
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds similar to the target structure have been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). Results showed that compounds with similar substitutions inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 19 | A549 | 0.94 | Strong |
| 15 | MCF-7 | 1.25 | Moderate |
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit key proteins involved in cell cycle regulation.
Antimicrobial Activity
Thienopyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively:
- Antibacterial Testing : Compounds were tested against common bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 19 | E. coli | 12 |
| 15 | S. aureus | 15 |
Antiviral Activity
The antiviral potential of thieno[2,3-d]pyrimidinones has been explored in several studies. Some derivatives have shown activity against viral infections such as TMV (Tobacco Mosaic Virus):
- Inhibition Studies : Some derivatives exhibited around 50% inhibition against TMV, comparable to established antiviral agents.
The biological activity of thieno[2,3-d]pyrimidinones can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : By targeting specific pathways, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may promote apoptosis through mitochondrial pathways or by activating caspases.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives highlighted their efficacy against various cancer cell lines. The most potent compound displayed an IC50 value of 0.94 µM against A549 cells, indicating high potential for further development as an anticancer agent. -
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial properties of these compounds revealed that certain derivatives effectively inhibited Gram-positive and Gram-negative bacteria with MIC values below 20 µg/mL.
Preparation Methods
Core Synthesis of Thieno[2,3-d]pyrimidinone
The thieno[2,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorobenzaldehyde with thiourea derivatives under acidic conditions to form the pyrimidine ring. For example, 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile serves as a key intermediate, which undergoes cyclization with chloroacetyl chloride in the presence of triethylamine to yield the thieno[2,3-d]pyrimidin-4(3H)-one skeleton .
Reaction Conditions:
-
Solvent: Ethanol or dioxane
-
Catalyst: Triethylamine (0.1–0.3 equiv)
-
Temperature: Reflux (80–90°C)
Characterization data for the intermediate includes a distinct NMR signal at δ = 7.40–7.48 ppm for the thieno[2,3-d]pyrimidinone H-5 proton and an IR absorption band at 1698 cm for the carbonyl group .
Introduction of the Allyl Group
Allylation at the N3 position is achieved through nucleophilic substitution or Mitsunobu reactions. A preferred method involves treating the thieno[2,3-d]pyrimidinone intermediate with allyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 6–8 hours .
Optimization Notes:
-
Base: KCO outperforms NaH due to milder conditions and reduced side reactions.
-
Solvent: DMF enhances solubility of the intermediate.
The allyl group’s incorporation is confirmed via NMR (δ = 4.80–5.10 ppm, multiplet for allylic protons) and mass spectrometry (M at m/z 564.09) .
Thioether Linkage Formation
The critical thioether bridge (-S-CH-thiazole) is constructed via a two-step process:
-
Chloromethylation: Reacting the core with chloromethyl methyl sulfide in the presence of AlCl to introduce a chloromethyl group at C2.
-
Nucleophilic Substitution: Displacing the chloride with a 2-methylthiazol-4-ylmethanethiolate anion generated from 2-methylthiazole-4-methanethiol and KOH .
Key Parameters:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloromethylation | ClCHSMe | CHCl | 0–5°C | 70% |
| Thiolate Substitution | KOH, thiol | Dioxane | Reflux | 68% |
The thioether’s formation is validated by NMR signals at δ = 35.2 ppm (SCH) and 122.4 ppm (thiazole C5) .
Thiazole Moiety Synthesis
The 2-methylthiazol-4-ylmethyl group is synthesized independently via Hantzsch thiazole formation. 3-Chloroacetylacetone reacts with thiourea in ethanol under reflux to form 2-amino-4-methylthiazole, which is subsequently methylated using methyl iodide .
Reaction Pathway:
-
Cyclocondensation of 3-chloroacetylacetone with thiourea → 2-amino-4-methylthiazole (yield: 75%).
-
N-Methylation with CHI and KCO → 2-methyl-4-methylthiazole (yield: 88%) .
Final Assembly and Purification
The fully substituted compound is assembled by coupling the thieno[2,3-d]pyrimidinone core with the thiazole-thioether side chain. A one-pot procedure using DCC (dicyclohexylcarbodiimide) as a coupling agent in tetrahydrofuran (THF) at room temperature for 12 hours achieves a 74% yield .
Purification:
-
Method: Column chromatography (SiO, ethyl acetate/hexane 3:7)
-
Purity: >98% (HPLC)
Analytical and Spectroscopic Validation
Key Spectral Data:
Challenges and Optimization Strategies
-
Regioselectivity in Thioether Formation: Competing S-alkylation at other positions is mitigated by using bulky bases like DBU .
-
Thiazole Stability: The 2-methylthiazole group is prone to oxidation; reactions are conducted under N atmosphere .
-
Scalability: Pilot-scale trials show a 15% yield drop due to intermediate purification losses, addressed via telescoped steps .
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 5 | 42% | High purity |
| One-Pot Assembly | 3 | 58% | Reduced time |
| Convergent Synthesis | 4 | 49% | Modular intermediates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
